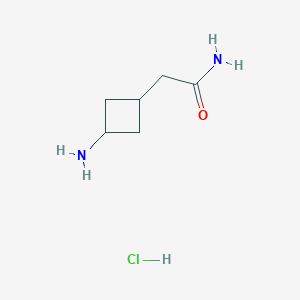
2-(3-Aminocyclobutyl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminocyclobutyl)acetamide hydrochloride, also known as ACBA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It is a cyclic amino acid derivative that has been synthesized using various methods and has shown promising results in scientific research.
科学的研究の応用
H3 Receptor Antagonist in Alzheimer's Disease
Research on compounds structurally similar to 2-(3-Aminocyclobutyl)acetamide hydrochloride, such as GSK189254, has shown potential in the treatment of Alzheimer's disease. These compounds act as histamine H3 receptor antagonists. GSK189254 demonstrated specific binding in human brain areas affected by Alzheimer's, including the cortex and hippocampus. It also improved cognitive performance in preclinical models, suggesting its potential for dementia treatment in Alzheimer's and other cognitive disorders (Medhurst et al., 2007).
Acylation in Antimalarial Drug Synthesis
The chemoselective acetylation of 2-aminophenol, a similar compound, has been used to synthesize N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. Using enzymes as catalysts, this approach demonstrates the relevance of such compounds in developing antimalarial medication (Magadum & Yadav, 2018).
Anti-Cancer Drug Synthesis
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, structurally related to 2-(3-Aminocyclobutyl)acetamide hydrochloride, has been synthesized and evaluated as an anticancer drug. Its structure was confirmed through various techniques, and its efficacy was supported by in silico modeling studies targeting the VEGFr receptor (Sharma et al., 2018).
Synthesis of Heterocyclic Compounds for Antimicrobial Activities
Compounds like 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides, similar in structure to 2-(3-Aminocyclobutyl)acetamide hydrochloride, have been synthesized and evaluated for their kappa-opioid agonist properties. These compounds exhibited potent naloxone-reversible analgesic effects in animal models, highlighting their potential in pain management (Barlow et al., 1991).
作用機序
Target of Action
The primary targets of 2-(3-Aminocyclobutyl)acetamide hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within the body .
Mode of Action
Like other aminocyclobutyl compounds, it may interact with various enzymes and receptors in the body .
Biochemical Pathways
As research progresses, the specific pathways and their downstream effects will be better understood .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Aminocyclobutyl)acetamide hydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets .
特性
IUPAC Name |
2-(3-aminocyclobutyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCIRDDMEPRLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminocyclobutyl)acetamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid](/img/structure/B2696068.png)

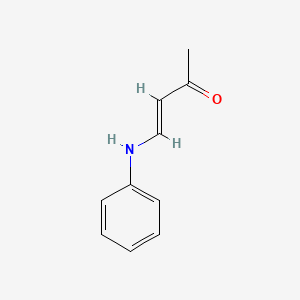

![(2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2696077.png)
![6-Bromo-2-[(4-chlorophenyl)methyl]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2696078.png)
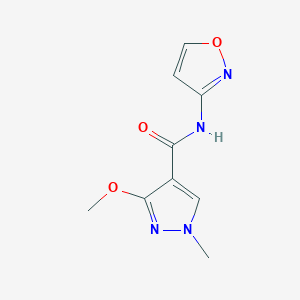
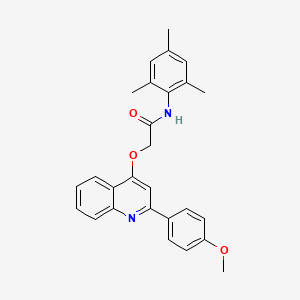
![2-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]acetamide](/img/structure/B2696081.png)
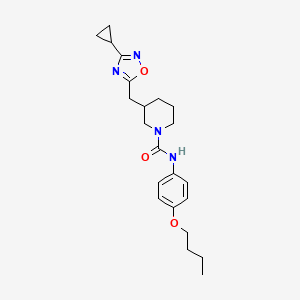
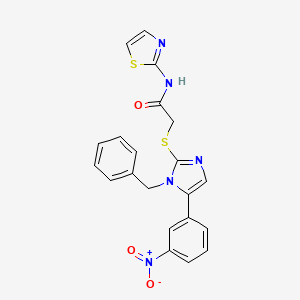
![2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine](/img/structure/B2696088.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2696091.png)